
(2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid
カタログ番号 B2761105
CAS番号:
2093522-73-5
分子量: 182.194
InChIキー: KPWBMCKJLTZFFT-SSDOTTSWSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This section would detail the methods used to synthesize the compound, including the starting materials, reaction conditions, and yield. Any challenges or unique aspects of the synthesis would also be discussed .Molecular Structure Analysis
Here, the focus would be on the compound’s molecular structure. Techniques such as X-ray crystallography, NMR spectroscopy, or computational chemistry might be used to determine or predict the compound’s structure .Chemical Reactions Analysis
This would involve a discussion of the compound’s reactivity. What types of chemical reactions does it undergo? What are the products of these reactions? Kinetic and thermodynamic aspects of the reactions might also be discussed .Physical And Chemical Properties Analysis
This section would detail the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and stability. Any notable or unusual properties would be highlighted .科学的研究の応用
Cross-Coupling Reactions
- Meta-C–H Arylation and Methylation: The utility of (2R)-3-(4-Fluorophenyl)-2-methylpropanoic acid derivatives in cross-coupling reactions has been demonstrated. Specifically, meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives were developed, showcasing the role of such compounds in synthetic organic chemistry (L. Wan et al., 2013).
G Protein-Coupled Receptor (GPR40) Agonists
- Type 2 Diabetes Treatment: Phenylpropanoic acid derivatives containing polar functionalities have been investigated for their potential as G protein-coupled receptor 40 (GPR40) agonists. This research highlights the application of these compounds in developing treatments for type 2 diabetes by enhancing insulin secretion in response to increased blood glucose levels (S. Mikami et al., 2012).
Fluorinated Amino Acids Synthesis
- Synthesis of Fluorinated Amino Acids: The stereoselective synthesis of γ-fluorinated α-amino acids demonstrates another application of fluorophenylpropanoic acid derivatives. These compounds are pivotal in the development of pharmaceuticals and biologically active molecules, highlighting the versatility of fluorinated compounds in medicinal chemistry (K. Laue et al., 2000).
Aurora Kinase Inhibitor for Cancer Treatment
- Cancer Therapeutics: Compounds related to this compound have been explored as Aurora kinase inhibitors, providing a promising avenue for cancer treatment. Such inhibitors can potentially play a crucial role in halting the progression of cancer by targeting specific pathways involved in cell division (ロバート ヘンリー,ジェームズ, 2006).
Biocatalytic Synthesis
- Environmental Friendly Synthesis: The biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid from related fluorophenylpropanoic acid compounds illustrates an environmentally friendly approach to synthesizing fluorinated organic molecules. This method combines synthetic and natural compounds to expand the molecular space available for discovery, showcasing the integration of biotechnology in chemical synthesis (Wei Liu et al., 2022).
作用機序
Safety and Hazards
特性
IUPAC Name |
(2R)-3-(4-fluorophenyl)-2-methylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO2/c1-7(10(12)13)6-8-2-4-9(11)5-3-8/h2-5,7H,6H2,1H3,(H,12,13)/t7-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPWBMCKJLTZFFT-SSDOTTSWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CC1=CC=C(C=C1)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
迅速なお問い合わせ
カテゴリー
最も閲覧された


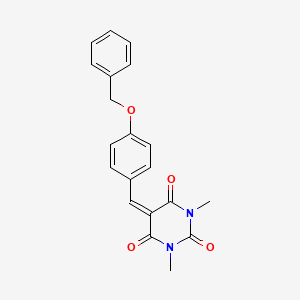
![1-[4-[3-(Imidazo[1,2-b]pyridazin-6-ylamino)pyrrolidine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2761024.png)
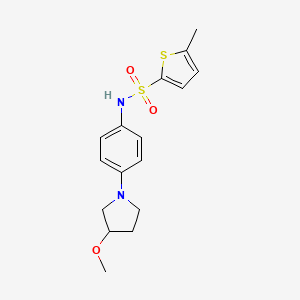
![2-[3-(1,3-benzodioxol-5-yl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2761027.png)
![7-Imino-7-oxo-7lambda6-thia-1,3-diazaspiro[4.4]nonane-2,4-dione](/img/structure/B2761028.png)
![N-[4-(Aminomethyl)phenyl]-2-methoxybenzamide](/img/structure/B2761029.png)
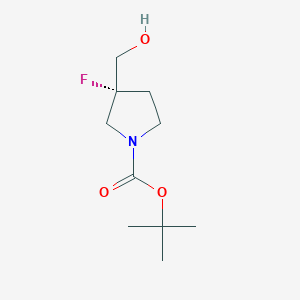
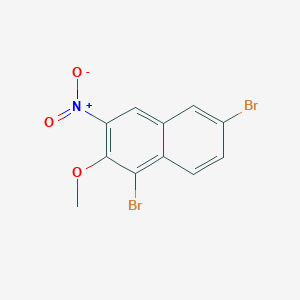
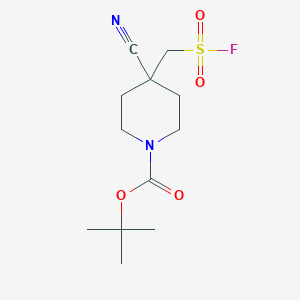

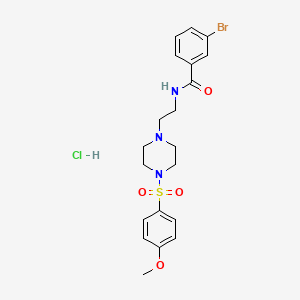
![(E)-2-(N-methylmethylsulfonamido)-N-(6-(methylsulfonyl)-3-(prop-2-yn-1-yl)benzo[d]thiazol-2(3H)-ylidene)acetamide](/img/structure/B2761042.png)
